Alisol-A 24-acetate; Alisol A 24-monoacetate; Alisol A monoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

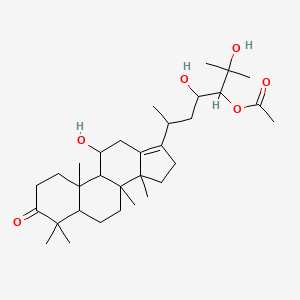

Chemical Identity and Source Alisol A 24-acetate (C32H50O5, molecular weight: 532.75 g/mol) is a protostane-type triterpenoid primarily isolated from Rhizoma Alismatis (Alismataceae), a traditional Chinese herb used for diuresis, lipid regulation, and hepatoprotection . It is structurally characterized by a 24-position acetyl group on the alisol A backbone, distinguishing it from analogs like alisol A 23-acetate and alisol B derivatives .

Stability and Structural Dynamics Alisol A 24-acetate exhibits solvent-dependent instability. In protic solvents (e.g., methanol), it undergoes interconversion with alisol A 23-acetate, a structural isomer, via acetyl group migration. This transformation accelerates in polar solvents, with full deacetylation to alisol A occurring over extended periods . Single-crystal X-ray diffraction confirms its tetracyclic protostane structure, with NMR data resolving positional differences in acetyl groups compared to alisol A 23-acetate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alisol A 24-acetate can be synthesized through the acetylation of alisol A. The process involves the reaction of alisol A with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, ensuring the preservation of the compound’s structural integrity.

Industrial Production Methods: Industrial production of alisol A 24-acetate primarily involves extraction from the rhizome of Alisma orientale. The extraction process includes drying, grinding, and solvent extraction using ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate and purify alisol A 24-acetate .

Chemical Reactions Analysis

Types of Reactions: Alisol A 24-acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form alisol A 24-aldehyde.

Reduction: Reduction reactions can convert alisol A 24-acetate to its corresponding alcohol.

Substitution: The acetate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products:

Oxidation: Alisol A 24-aldehyde.

Reduction: Alisol A 24-alcohol.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Neuroprotective Effects

Alisol A 24-acetate has been studied for its neuroprotective properties, particularly in relation to brain microvascular endothelial cells (BMECs). Research indicates that it enhances cell viability and promotes the expression of tight junction proteins such as zonula occludens-1, claudin-5, and occludin. These proteins are crucial for maintaining the integrity of the blood-brain barrier (BBB), which is often compromised in aging and neurodegenerative diseases. The compound's mechanism involves the inhibition of miR-92a-3p, a microRNA associated with endothelial cell senescence and tight junction degradation .

Lipid Metabolism and Obesity Management

Alisol A 24-acetate has demonstrated significant effects on lipid metabolism. Studies indicate that it stimulates lipolysis in adipocytes (fat cells), suggesting potential applications in obesity management. Specifically, it enhances the phosphorylation of hormone-sensitive lipase (HSL) through the protein kinase A (PKA) pathway, leading to increased fat breakdown. Additionally, it reduces levels of perilipin A and PPARγ, both of which are involved in fat storage . These findings position Alisol A 24-acetate as a promising candidate for developing anti-obesity therapies.

Cholesterol-Lowering Effects

The cholesterol-lowering properties of Alisol A 24-acetate have been explored through its interaction with HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. Experimental studies have shown that different dosages of Alisol A 24-acetate lead to significant reductions in total cholesterol levels compared to control groups. This effect is mediated through its influence on lipid profiles and enzyme activity related to cholesterol metabolism .

Anti-Inflammatory Properties

Alisol A compounds exhibit notable anti-inflammatory effects, making them valuable in treating inflammatory diseases. Research has shown that Alisol A 24-acetate can inhibit the release of inflammatory cytokines and reduce oxidative stress in various cellular models. This property is particularly relevant for conditions characterized by chronic inflammation, such as cardiovascular diseases and metabolic syndromes .

Osteoclastogenesis Inhibition

Recent studies have highlighted the inhibitory effects of Alisol A 24-acetate on osteoclastogenesis—the formation of osteoclasts responsible for bone resorption. This activity suggests potential applications in treating osteoporosis and other bone-related disorders by modulating bone remodeling processes .

Data Summary Table

Mechanism of Action

Alisol A 24-acetate exerts its effects through multiple molecular targets and pathways:

AMP-activated protein kinase (AMPK) Pathway: It activates AMPK, leading to increased glucose uptake and lipid metabolism.

PI3K/AKT Pathway: It regulates the PI3K/AKT pathway, contributing to its neuroprotective effects.

Inflammatory Pathways: It inhibits the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.

Comparison with Similar Compounds

Pharmacological Activities

- Hypolipidemic Effects : At 10–20 mg/kg in hyperlipidemic mice, it reduces serum TC (by 32%), TG (by 28%), and LDL-C (by 40%) while elevating HDL-C (by 22%) via upregulation of ABCA1/ABCG1 pathways .

- Hepatoprotection : In HepG2 cells, 10 μM mitigates lipid accumulation by modulating AMPK/mTOR-dependent autophagy and oxidative stress .

- Anti-Osteoporotic Activity : At 2 µg/g in ovariectomized mice, it suppresses bone loss by enhancing osteoblast activity (↑ALP) and inhibiting osteoclastogenesis (↓TRAP) .

- Neurovascular Protection : Reduces apoptosis in oxygen-glucose-deprived endothelial cells by suppressing miR-92a-3p and stabilizing Bcl-2/Bax ratios .

Structural and Functional Differences

Pharmacokinetic Profiles

Mechanistic Divergence

- Lipid Metabolism : Alisol A 24-acetate uniquely activates ABCA1/ABCG1 cholesterol efflux pathways, whereas alisol B 23-acetate primarily inhibits SREBP-1c .

- Toxicity Profile : Alisol B 23-acetate induces Kim-1 (kidney injury marker) at high doses, unlike alisol A 24-acetate, which shows renal safety in diuretic applications .

- Cellular Targets : Alisol A 24-acetate modulates AMPK/mTOR and miR-92a-3p pathways, while alisol A 23-acetate lacks significant effects on autophagy .

Therapeutic Ratios and Synergy

Geoherb Alisma orientale optimizes efficacy when alisol A 24-acetate, alisol B, and alisol B 23-acetate are combined at a ratio of 5.38:14.34:11.31 , balancing diuresis (↓AQP-2) and minimizing nephrotoxicity (↓Kim-1) .

Research Implications and Gaps

- Formulation Challenges: Solvent-induced isomerization of alisol A 24-acetate necessitates non-protic solvents for stable formulations .

- Comparative Efficacy : Alisol A 24-acetate outperforms alisol B 23-acetate in lipid regulation but requires co-administration with alisol B for optimal diuresis .

- Unresolved Mechanisms : The role of 24-acetate in miR-92a-3p regulation remains unclear, warranting miRNA profiling studies .

Biological Activity

Alisol compounds, particularly Alisol A 24-acetate, Alisol A 24-monoacetate, and Alisol A monoacetate, are triterpenoids derived from the plant Alisma orientale. These compounds exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and protective effects on various cell types. This article explores the biological activities of these compounds based on recent research findings.

Chemical Structure and Properties

Alisol A compounds share a similar triterpenoid structure characterized by a fused tetracyclic ring system. The structural variations among these compounds influence their biological activities.

1. Anti-osteoclastogenic Activity

Alisol A 24-acetate has been shown to inhibit osteoclast differentiation, which is crucial for bone resorption. In studies involving bone marrow macrophages (BMMs), alisol A 24-acetate significantly decreased the number of TRAP-positive multinucleated cells in a dose-dependent manner. It inhibited the expression of key osteoclast-specific genes such as NFATc1, TRAP, DC-STAMP, and cathepsin K, suggesting its potential as a therapeutic agent for osteoporosis .

2. Anti-cancer Properties

Research indicates that alisol A and its derivatives can induce apoptosis in various cancer cell lines. For instance, in triple-negative breast cancer (TNBC) cells, alisol A treatment led to autophagy-dependent apoptosis via the induction of reactive oxygen species (ROS) and DNA damage. Colony formation assays demonstrated that alisol A significantly inhibited cell proliferation in TNBC cells .

3. Cardiovascular Protection

Alisol A 24-acetate exhibits anti-atherosclerotic effects by inhibiting the phenotypic transformation and migration of vascular smooth muscle cells (VSMCs). In vitro studies showed that it reversed Ox-LDL-induced changes in VSMCs by regulating the ERK1/2 signaling pathway, thus promoting a contractile phenotype and reducing migration .

4. Neuroprotective Effects

Alisol A 24-acetate has been found to protect brain microvascular endothelial cells (BMECs) from oxidative stress-induced injury. It enhances cell viability and increases the expression of tight junction proteins such as ZO-1 and occludin. The mechanism involves the inhibition of miR-92a-3p, which is associated with endothelial cell senescence and tight junction degradation .

5. Metabolic Regulation

The compound also plays a role in glucose metabolism by activating the AMPK pathway. In C2C12 myotubes, alisol A 24-acetate increased glucose uptake and GLUT4 translocation through AMPK activation, indicating its potential for managing metabolic disorders .

Summary of Research Findings

Case Studies

Case Study 1: Osteoporosis Treatment

A study demonstrated that alisol A 24-acetate could be developed into a drug candidate for osteoporosis due to its ability to inhibit osteoclastogenesis without cytotoxicity to BMMs.

Case Study 2: Breast Cancer

In clinical settings involving TNBC patients, alisol A was found to significantly reduce tumor growth when applied alongside standard therapies.

Q & A

Basic Research Questions

Q. What are the key chemical and structural properties of Alisol A 24-acetate, and how do they influence its stability in experimental settings?

- Alisol A 24-acetate (C32H52O6; MW: 532.75) is a triterpenoid with a dammarane-type skeleton. Its stability is solvent-dependent: in protic solvents (e.g., methanol), it undergoes interconversion with its isomer Alisol A 23-acetate and deacetylates to Alisol A over time . Aprotic solvents (e.g., DMSO) slow this process. Researchers must account for solvent choice and storage conditions (-20°C in DMSO for ≤1 year) to minimize degradation .

| Solvent Type | Stability Observation | Key Reference |

|---|---|---|

| Methanol | Rapid isomerization/deacetylation | |

| DMSO | Slower degradation; suitable for short-term use |

Q. How is Alisol A 24-acetate sourced and quantified in natural products like Alisma orientale?

- Alisol A 24-acetate is extracted from Alisma rhizoma (泽泻) using methanol or ethanol-based protocols. Quantification often employs HPLC or LC-MS with reference standards (e.g., CAS 18674-16-3). However, batch-to-batch variability in plant sources affects yield, necessitating rigorous quality control .

Q. What analytical methods are recommended for detecting Alisol A 24-acetate in pharmacokinetic studies?

- LC-MS/MS is preferred due to its sensitivity in detecting low plasma concentrations. For example, a crossover study in humans used LC-MS/MS to measure Alisol A 24-acetate levels, achieving a lower quantification limit of 0.1 ng/mL. However, signal-to-noise ratios (SNR <10) may hinder detection of metabolites like Alisol B monoacetate .

Advanced Research Questions

Q. How can researchers address statistical power limitations in pharmacokinetic studies involving Alisol A 24-acetate?

- A bioequivalence study found that ≥24 subjects per group are required to achieve 80% statistical power for AUC0-8 and Cmax parameters of Alisol A 24-acetate. Smaller cohorts (<24) risk Type II errors, especially for components like benzoylhypaconine or loganin .

| Component | Required Subjects (Group Size) | Statistical Power (1-β) |

|---|---|---|

| Alisol A | ≥24 | ≥80% |

| Alisol A monoacetate | ≥61 (inadequate even at this size) | <80% |

Q. What molecular mechanisms underlie Alisol A 24-acetate’s efficacy in non-alcoholic fatty liver disease (NAFLD) models?

- In HepG2 cells, Alisol A 24-acetate (10 µM) reduced lipid accumulation by modulating AMPKα signaling:

- Downregulated : SREBP-1c (↓37%), ACC (↓29%), FAS (↓33%).

- Upregulated : CPT1 (↑42%), ACOX1 (↑38%).

- Anti-inflammatory effects included TNF-α (↓45%) and IL-6 (↓41%) suppression .

Q. How do structural transformations of Alisol A 24-acetate impact its bioactivity in vivo?

- In vivo, Alisol A 24-acetate converts to Alisol A via deacetylation, altering pharmacokinetic profiles. For instance, its half-life in rats is 2.3 hours, compared to 4.1 hours for Alisol A. This metabolic instability complicates its use as a biomarker but may enhance therapeutic effects through active metabolites .

Q. Why is Alisol A 24-acetate challenging to use as a biomarker in bioequivalence studies?

- Variability in Alisma tuber content and metabolic interconversion (e.g., to Alisol A) reduce reproducibility. A study on Hachimijiogan found inconsistent plasma levels across subjects, with SNR <10 for Alisol B monoacetate, rendering it non-quantifiable .

Q. Methodological Considerations

Q. What experimental designs are optimal for evaluating Alisol A 24-acetate’s anti-inflammatory effects?

- Use delayed-type hypersensitivity (DTH) models in mice, where oral administration of 50 mg/kg Alisol A 24-acetate reduced edema by 58% . Pair this with flow cytometry to assess T-cell suppression (e.g., CD4+ IFN-γ+ ↓32%).

Q. How should researchers mitigate solvent-induced degradation during in vitro assays?

- Avoid prolonged exposure to methanol; instead, use DMSO for stock solutions and dilute in culture media immediately before use. Monitor degradation via LC-MS every 6 hours if necessary .

Q. What are the contradictions in reported CAS numbers for Alisol A 24-acetate, and how should they be resolved?

Properties

Molecular Formula |

C32H52O6 |

|---|---|

Molecular Weight |

532.8 g/mol |

IUPAC Name |

[2,4-dihydroxy-6-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptan-3-yl] acetate |

InChI |

InChI=1S/C32H52O6/c1-18(16-23(35)27(29(5,6)37)38-19(2)33)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(36)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34-35,37H,10-17H2,1-9H3 |

InChI Key |

WXHUQVMHWUQNTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C(C(C)(C)O)OC(=O)C)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.